molecular formula C6H6BN3O2 B13453180 Imidazo[1,2-b]pyridazin-3-ylboronic acid

Imidazo[1,2-b]pyridazin-3-ylboronic acid

Cat. No.: B13453180
M. Wt: 162.94 g/mol
InChI Key: DSDHJKYFGYFZKU-UHFFFAOYSA-N
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Description

Imidazo[1,2-b]pyridazin-3-ylboronic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its fused bicyclic structure, which includes an imidazo[1,2-b]pyridazine core and a boronic acid functional group. The unique structural features of this compound make it a valuable scaffold for the development of new pharmaceuticals and chemical reagents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-b]pyridazin-3-ylboronic acid typically involves a multi-step process. One common method is the two-step one-pot synthesis, which involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate and active electrophiles such as bromoacetophenone . This method provides a convenient and efficient approach to synthesizing 3-substituted imidazo[1,2-b]pyridazines in moderate to high yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the two-step one-pot synthesis makes it suitable for industrial applications, allowing for the efficient production of this compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-b]pyridazin-3-ylboronic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazo[1,2-b]pyridazine core.

    Substitution: Substitution reactions, particularly involving the boronic acid group, are common.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Palladium catalysts, along with bases like potassium carbonate, are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

Imidazo[1,2-b]pyridazin-3-ylboronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Imidazo[1,2-b]pyridazin-3-ylboronic acid stands out due to its boronic acid functional group, which allows for unique reactivity in cross-coupling reactions. This feature makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .

Properties

IUPAC Name

imidazo[1,2-b]pyridazin-3-ylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BN3O2/c11-7(12)5-4-8-6-2-1-3-9-10(5)6/h1-4,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDHJKYFGYFZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C2N1N=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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